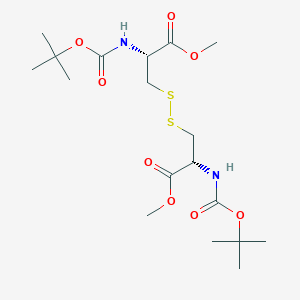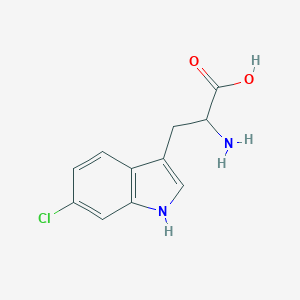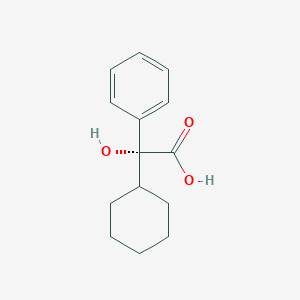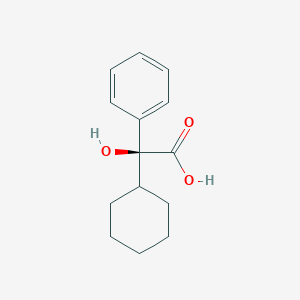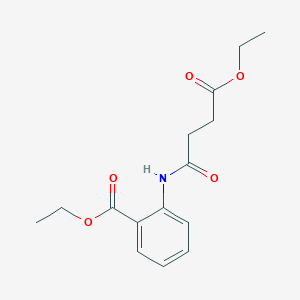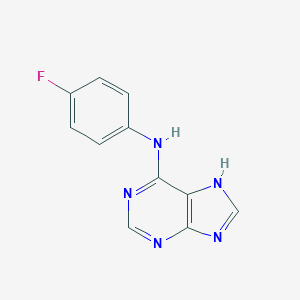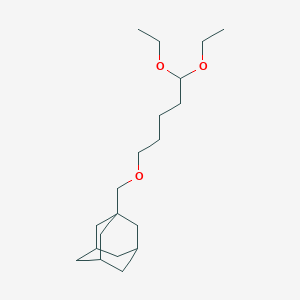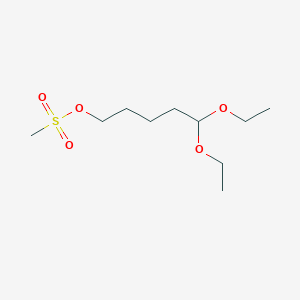
Ergosterol Acetate
Übersicht
Beschreibung
Ergosterol, also known as provitamin D2, is a biological precursor of Vitamin D2 . It is predominantly found in the cell membranes of fungi and protists such as trypanosomes . Ergosterol belongs to the class of organic compounds known as ergosterols and derivatives .
Synthesis Analysis
The biosynthesis of ergosterol can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis . Excessive sterols can be subsequently stored in lipid droplets or secreted into the extracellular milieu by esterification or acetylation to avoid toxic effects .Molecular Structure Analysis
Ergosterol Acetate has the molecular formula C30H46O2 and a molecular weight of 438.6850 . Its structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis .Physical And Chemical Properties Analysis
Ergosterol is a white crystalline compound that is insoluble in water and soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Nutritional Value and Pharmacological Activity
Ergosterol is an important sterol commonly found in edible mushrooms, and it has important nutritional value and pharmacological activity . It is a provitamin and is converted to vitamin D2 under ultraviolet radiation . The pharmacological effects of ergosterol, which include antimicrobial, antioxidant, antimicrobial, anticancer, antidiabetic, anti-neurodegenerative, and other activities, have also been reported .
Anti-Inflammatory Effects
Phytosterols, including Ergosterol Acetate, exhibit a broad range of physiological activities including anti-inflammatory effects . In a study, the anti-inflammatory effects of ergosterol, β-sitosterol, stigmasterol, campesterol, and ergosterol acetate were investigated in lipopolysaccharide (LPS)-induced RAW264.7 macrophages .
Cell Membrane Structure
Ergosterol Acetate’s versatility has been harnessed in diverse laboratory experiments exploring cell membrane structure . It serves as a valuable model compound for studying drug metabolism and developing novel therapeutic interventions .
Enzyme Activity
Ergosterol Acetate has been used in laboratory experiments to explore enzyme activity . It provides a valuable model for understanding how enzymes function and interact with other compounds .
Drug Transport
Ergosterol Acetate has been used in research to understand drug transport . This research can help scientists develop more effective drug delivery systems .
Drug-Receptor Interactions
Ergosterol Acetate has been used in studies to explore drug-receptor interactions . Understanding these interactions can lead to the development of more effective drugs .
Treatment of Allergic Diseases
The inhibitory effect of ergosterol on degranulation of mucosal-type murine bone marrow-derived mast cells was associated with inhibition of β-hexosaminidase and histamine release in antigen-stimulated cells and was of interest for the treatment of allergic diseases dependent on mast cells .
Antioxidant Activity
Ergosterol has been reported to have antioxidant activity . This means it can help protect cells from damage caused by free radicals .
Wirkmechanismus
Target of Action
Ergosterol Acetate, a derivative of Ergosterol, primarily targets fungi. Ergosterol is an essential component of the fungal cell membrane and plays a crucial role in fungal growth, development, and stress adaptation . It’s biosynthesis in fungi is a target of antifungal agents, notably azoles .
Mode of Action
It is known that ergosterol, when present in the skin of animals, can be converted into ergocalciferol (vitamin d2) upon exposure to ultraviolet rays . This suggests that Ergosterol Acetate may interact with its targets and induce changes in a similar manner.
Biochemical Pathways
The biosynthesis of Ergosterol involves three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification .
Pharmacokinetics
The pharmacokinetic characteristics of Ergosterol, from which Ergosterol Acetate is derived, have been determined using a rat model . .
Result of Action
It has been reported that an ergosterol-enriched sub-fraction of the fungus cordyceps militaris exerts neuroprotective effects by attenuating lps-activated no production in bv2 microglial cells .
Action Environment
The action, efficacy, and stability of Ergosterol Acetate can be influenced by various environmental factors. For instance, the conversion of Ergosterol to Vitamin D2 is dependent on exposure to ultraviolet rays . Furthermore, the biosynthesis of Ergosterol is thought to have evolved as a fungal alternative to cholesterol, potentially due to the climatic instabilities encountered by these organisms in their typical ecological niches .
Zukünftige Richtungen
Ergosterol is not only essential for fungal growth and development but also very important for adaptation to stress in fungi . It is also a direct precursor for steroid drugs . Therefore, understanding ergosterol biosynthesis and its regulation could lead to advancements in the production of steroid drugs and the development of antifungal agents .
Eigenschaften
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEVNHYPVVOXPB-RZZBNZQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315706 | |
| Record name | Ergosterol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2418-45-3 | |
| Record name | Ergosterol, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergosta-5,7,22-trien-3-beta-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergosterol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ergosta-5,7,22-trien-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




